1,2-Oxathiolane
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, are of paramount importance in chemistry, biochemistry, and technology. ethernet.edu.et The majority of known organic molecules are heterocyclic, and they are integral to the structures of many pharmaceuticals, dyes, and natural products. ethernet.edu.et
The 1,2-oxathiolane system belongs to the class of five-membered heterocyclic compounds. nih.govwikipedia.org Specifically, it is a saturated heterocycle containing two different heteroatoms: one oxygen and one sulfur atom. wikipedia.orgijmrsetm.com The numbering of the ring begins at the sulfur atom, proceeding towards the oxygen atom, hence the "1,2-" designation. ethernet.edu.et This arrangement distinguishes it from its isomer, 1,3-oxathiolane (B1218472), where the heteroatoms are separated by a carbon atom. ijmrsetm.comresearch-solution.com The saturated nature of the this compound ring means it does not possess the aromatic character of unsaturated five-membered heterocycles like furan (B31954) or thiophene. msu.edu
The 2,2-dioxide derivative of this compound is a particularly well-studied member of this class, often referred to as a γ-sultone. nist.govcas.org This derivative features a sulfone group (SO₂) within the five-membered ring. ontosight.aiontosight.ai
The properties of this compound can be better understood by comparing it to related five-membered heterocycles containing either oxygen or sulfur, or both.
| Compound | Structure | Key Features |
| This compound | Contains adjacent sulfur and oxygen atoms. The S-O bond influences its conformational behavior and reactivity. | |
| Tetrahydrofuran (Oxolane) | A cyclic ether, it is a polar aprotic solvent widely used in organic synthesis. msu.edubritannica.com Its chemical behavior is dominated by the oxygen atom's basicity and ability to form hydrogen bonds. | |
| Thiolane (Tetrahydrothiophene) | A cyclic sulfide (B99878), it is less polar than tetrahydrofuran. The sulfur atom is less basic but more nucleophilic than the oxygen in tetrahydrofuran. msu.edu | |
| 1,3-Dioxolane | A cyclic acetal, it is often used as a protecting group for carbonyl compounds. msu.edu | |
| 1,3-Oxathiolane | A cyclic hemithioacetal, it is also employed as a protecting group for carbonyls. research-solution.comacs.org |
The presence of the S-O bond in this compound introduces a unique electronic and steric environment compared to its counterparts. Computational studies have shown that the conformational properties of these saturated five-membered heterocycles are complex, with multiple low-energy conformations possible. researchgate.net The specific heteroatoms and their positions within the ring significantly influence the preferred ring puckering and the energy barriers between different conformations. researchgate.net
Significance of the this compound Core in Chemical Research
The this compound ring system is not merely a chemical curiosity; it is a scaffold of considerable interest in various areas of chemical research.
The fundamental interest in 1,2-oxathiolanes stems from their unique structural features. The presence of a weak S-O bond and the inherent ring strain make them susceptible to ring-opening reactions, providing pathways to functionalized linear compounds. ontosight.ai The stereochemistry of the five-membered ring and the potential for introducing substituents at various positions make them valuable building blocks in stereoselective synthesis.
Derivatives such as this compound 2,2-dioxides (γ-sultones) are particularly important. chemicalbook.commatrix-fine-chemicals.com These compounds are used as chemical intermediates to introduce the sulfopropyl group into molecules, which can confer water solubility and an anionic character. chemicalbook.com The sulfone group is a key functional moiety that contributes to the chemical stability and reactivity of these compounds. ontosight.ai The reactivity of the ring system can be modulated by substituents. For instance, brominated derivatives of this compound 2,2-dioxide are used as reactive intermediates in nucleophilic substitution and cross-coupling reactions. ontosight.ai
Research involving the this compound core has followed several key trajectories:
Synthetic Methodology: A significant area of research focuses on the development of new synthetic routes to 1,2-oxathiolanes and their derivatives. ontosight.aibeilstein-journals.org This includes cycloaddition reactions, such as the reaction of alkenes with sulfur dioxide or its equivalents, to construct the heterocyclic ring. researchgate.netmdpi.com The synthesis of functionalized 1,2-oxathiolanes, including those with hydroxyl or bromo substituents, has also been a focus, as these compounds serve as versatile synthetic intermediates.
Reactive Intermediates: this compound derivatives, particularly the 2,2-dioxides, are explored as precursors to reactive intermediates. ontosight.ai Their ring-opening reactions, often initiated by nucleophiles, provide access to a variety of sulfur-containing organic compounds. ontosight.ai
Applications in Materials Science and Polymer Chemistry: There is growing interest in the use of this compound derivatives in the development of new materials. ontosight.aiontosight.ai For example, 1,2-oxathiolan-4-ol has been used as a reagent in the formulation of water-soluble polymers for applications in coatings and adhesives. The thermal stability and chemical resistance of sulfone-containing polymers make this a promising area of investigation. ontosight.ai
Biological and Medicinal Chemistry: The this compound scaffold is being investigated for its potential biological activities. ontosight.aiontosight.ai Sulfone-containing compounds are known to exhibit a range of biological effects, and derivatives of this compound are being explored as potential enzyme inhibitors and for other medicinal applications. ontosight.aiontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
5684-29-7 |
|---|---|
Molecular Formula |
C3H6OS |
Molecular Weight |
90.15 g/mol |
IUPAC Name |
oxathiolane |
InChI |
InChI=1S/C3H6OS/c1-2-4-5-3-1/h1-3H2 |
InChI Key |
OOFGXDQWDNJDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COSC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Oxathiolane and Its Derivatives
Direct Cyclization Strategies for 1,2-Oxathiolane Ring Formation
The direct formation of the this compound ring often involves intramolecular cyclization reactions of appropriately functionalized acyclic precursors. These methods provide a convergent approach to the heterocyclic core.
Cyclization Reactions Involving Functionalized Epoxy Precursors
One effective strategy for the synthesis of 1,2-oxathiolanes involves the ring-opening of functionalized epoxides with a sulfur nucleophile, followed by intramolecular cyclization. A notable example is the titanium(III)-catalyzed cyclization of epoxypolyprenes. This method has been instrumental in the synthesis of various terpenoids. acs.org The process begins with the selective epoxidation of a polyene, followed by cyclization catalyzed by a titanocene(III) species. This cascade reaction efficiently constructs the cyclic framework, which can contain the this compound moiety depending on the substrate and subsequent transformations. acs.org
Approaches via Mercaptoethanol Derivatives and Aldehydes
The condensation of 2-mercaptoethanol (B42355) or its derivatives with aldehydes or ketones is a common method for synthesizing 1,3-oxathiolanes. ontosight.aiorganic-chemistry.orgorganic-chemistry.org However, variations of this approach can lead to this compound structures. For instance, the reaction of aldehydes with 2-mercaptoethanol in the presence of chlorosilanes can be directed to form either 1,3-oxathiolanes or bis(2-hydroxyethyl)dithioacetals, depending on the stoichiometry of the reactants. arkat-usa.org It has been observed that under certain conditions, such as prolonged storage, the dithioacetal can spontaneously transform into the more stable 1,3-oxathiolane (B1218472) ring. arkat-usa.org While this primarily yields the 1,3-isomer, it highlights the utility of mercaptoethanol derivatives in forming oxathiolane rings.
Synthesis of Oxidized this compound Derivatives (Sultones)
The oxidized derivatives of this compound, specifically the 2,2-dioxides known as γ-sultones, are a significant class of compounds with diverse applications in organic synthesis. thieme-connect.com These cyclic sulfonic acid esters are generally synthesized through cyclization of precursor molecules or by direct modification of the this compound ring.
Preparation of this compound 2,2-Dioxides (γ-Sultones)
γ-Sultones are valuable intermediates that can react with a variety of nucleophiles, leading to the introduction of a sulfoalkyl group into other molecules. thieme-connect.com
A fundamental route to γ-sultones is the intramolecular cyclization of γ-hydroxysulfonic acids or their corresponding salts. acs.org This dehydration reaction is typically promoted by heat, often under vacuum, or with the use of an entrainment agent to remove water and drive the equilibrium towards the cyclic product. google.com For example, 3-hydroxy-1-octanesulfonic acid can be synthesized and its potassium or sodium salt can be isolated. acs.org Although attempts to directly convert these salts to the corresponding octane (B31449) sultone were reported as unsuccessful in one study, the general principle of cyclizing the free acid remains a valid synthetic strategy. acs.org
Another approach involves the reaction of α-olefins with sulfur trioxide. google.com This reaction can be controlled to yield γ-sultones by using a specific molar ratio of sulfur trioxide to the olefin (typically 0.1 to 0.8 moles of SO₃ per mole of olefin) at temperatures between -30°C and 50°C. The resulting hydroxysulfonic acid intermediate can then be cyclized to the sultone. google.com
The table below summarizes the conditions for the synthesis of γ-sultones from α-olefins and sulfur trioxide.
| Reactant | Molar Ratio (Olefin:SO₃) | Temperature | Product |
| α-Olefin (C4-C30) | 1 : 0.1-0.8 | -30°C to 50°C | γ-Sultone |
Table 1: Synthesis of γ-Sultones from α-Olefins and Sulfur Trioxide google.com
Functionalization of a pre-formed γ-sultone ring is another important synthetic tool. The direct bromination of this compound 2,2-dioxide at the C-4 position is a well-established method for introducing a bromine atom. This reaction enhances the synthetic utility of the sultone, as the bromine atom can be subsequently displaced by various nucleophiles.
One protocol involves treating the this compound 2,2-dioxide with bromine in dichloromethane (B109758) at a low temperature (-20°C), followed by oxidation. A more direct and efficient method utilizes a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). In a study by Tian et al. (2003), reacting this compound 2,2-dioxide with bromine in the presence of 10 mol% FeCl₃ at 0°C afforded the 4-bromo derivative in 72% yield. Careful control of the stoichiometry (1:1 molar ratio of substrate to bromine) is crucial to minimize the formation of isomeric byproducts.
The following table details the optimized conditions for the catalytic bromination of this compound 2,2-dioxide.
| Catalyst | Catalyst Loading | Substrate:Bromine Ratio | Temperature | Yield of 4-bromo-1,2-oxathiolane 2,2-dioxide |
| Iron(III) chloride (FeCl₃) | 10 mol% | 1:1 | 0°C | 72% |
Table 2: Catalytic Bromination of this compound 2,2-Dioxide
Catalytic Bromination with Lewis Acid Catalysts
While direct catalytic bromination is not a commonly cited specific method for this compound synthesis, the use of Lewis acid catalysis is a cornerstone in the formation of the oxathiolane ring from various precursors. wikipedia.org Lewis acids function by activating substrates, typically carbonyl compounds or alkenes, to facilitate nucleophilic attack and subsequent cyclization. wikipedia.org In the context of this compound synthesis, Lewis acids like yttrium triflate (Y(OTf)₃) have proven effective in catalyzing the reaction between carbonyl compounds and 2-mercaptoethanol to form the corresponding 1,3-oxathiolanes, a related class of compounds. organic-chemistry.org This principle of activating a carbonyl group for thioacetalization is a fundamental strategy in heterocyclic chemistry. organic-chemistry.org
Furthermore, Lewis acids such as scandium triflate (Sc(OTf)₃), titanium tetrachloride (TiCl₄), and tin(IV) chloride (SnCl₄) are employed in cyclization reactions of hydroxy-functionalized alkenes or peroxyacetals to generate various heterocyclic systems, including those containing oxygen and sulfur. mdpi.commdpi.com For instance, Sc(OTf)₃ can catalyze the coupling of a β-hydroxy dioxinone with an aldehyde, which proceeds through an oxocarbenium ion intermediate to undergo an intramolecular Prins cyclization, demonstrating the power of Lewis acids to orchestrate complex ring-forming cascades. mdpi.com These examples underscore the capability of Lewis acids to promote the formation of the this compound backbone through intramolecular cyclization of appropriately functionalized linear precursors.
| Lewis Acid Catalyst | Precursor Type | Reaction Type | Reference |
|---|---|---|---|
| Yttrium triflate (Y(OTf)₃) | Carbonyl compounds, 2-mercaptoethanol | Thioacetalization | organic-chemistry.org |
| Scandium triflate (Sc(OTf)₃) | Hydroxy alkenes, Aldehydes | Intramolecular Prins Cyclization | mdpi.com |
| Titanium tetrachloride (TiCl₄) | Peroxyacetals with double bonds | Intramolecular Cyclization | mdpi.com |
| Tin(IV) chloride (SnCl₄) | Peroxyacetals with double bonds | Intramolecular Cyclization | mdpi.com |
Synthesis of this compound S-Oxides (γ-Sultines)
γ-Sultines, the S-oxides of 1,2-oxathiolanes, are valuable synthetic intermediates. sioc-journal.cn Their synthesis can be achieved through several key methodologies, most notably via cycloaddition reactions or the cyclization of functionalized sulfoxides.
One prominent method is the hetero-Diels-Alder reaction between a conjugated diene and sulfur dioxide (SO₂). researchgate.netmdpi.comcapes.gov.br This [4+2] cycloaddition is often kinetically favored over the competing cheletropic reaction that yields the more stable five-membered sulfolene ring. researchgate.netmdpi.com The reaction can be promoted by protic or Lewis acid catalysts, which activate the diene. researchgate.netmdpi.com For example, 1-alkoxydienes react with SO₂ in the presence of an acid catalyst to form sultines, which can then ionize to zwitterionic intermediates capable of reacting further. mdpi.comepfl.ch
A second major route involves the cyclization of γ-hydroxy sulfoxides. sioc-journal.cncdnsciencepub.com This transformation is typically induced by reagents like sulfuryl chloride (SO₂Cl₂). cdnsciencepub.comcdnsciencepub.com The mechanism is believed to proceed through the initial formation of a chlorooxosulfonium ion, which then undergoes intramolecular cyclization by the distal hydroxyl group to form a cyclic alkoxyoxosulfonium ion. cdnsciencepub.com Subsequent cleavage of the bond between sulfur and the original sulfoxide (B87167) substituent (e.g., a tert-butyl group) yields the final γ-sultine. cdnsciencepub.com This method provides a versatile pathway to sultines with various substitution patterns. cdnsciencepub.com
| Synthetic Method | Key Reagents | Mechanism | Reference |
|---|---|---|---|
| Hetero-Diels-Alder Reaction | Conjugated diene, Sulfur dioxide (SO₂) | [4+2] Cycloaddition | researchgate.netmdpi.com |
| Cyclization of γ-Hydroxy Sulfoxides | γ-Hydroxy sulfoxide, Sulfuryl chloride (SO₂Cl₂) | Intramolecular Cyclization via Chlorooxosulfonium Ion | cdnsciencepub.comcdnsciencepub.com |
Advanced and Stereoselective Synthetic Approaches
Sulfenyl Chloride Chemistry for Oxathiolane Framework Construction
Sulfenyl chlorides (R-S-Cl) are reactive electrophilic sulfur species used effectively in the construction of the this compound ring. wikipedia.org The core transformation involves the addition of the sulfenyl chloride across a carbon-carbon double bond. wikipedia.org This reaction proceeds through a cyclic thiiranium ion intermediate, which is then susceptible to nucleophilic attack. acs.org
For the synthesis of 1,2-oxathiolanes, this chemistry is applied in an intramolecular fashion. A molecule containing both a hydroxyl group and an alkene moiety can undergo an intramolecular sulfenofunctionalization. acs.org The reaction is initiated by the electrophilic attack of the sulfenylating agent on the alkene to form the thiiranium ion. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the thiiranium ring to close the five-membered this compound ring. acs.org This approach has been catalyzed by chiral Lewis bases to achieve high enantioselectivity. acs.org
A notable application of this strategy is in a novel, supply-centered synthesis route for precursors of the antiviral drugs lamivudine (B182088) and emtricitabine. nih.gov In this process, a sulfenyl chloride is generated in situ from a thiol ester and sulfuryl chloride. This species then reacts with vinyl acetate (B1210297) to form a new sulfur-carbon bond. Subsequent intramolecular cyclization, driven by the presence of water, constructs the desired oxathiolane framework. nih.gov
| Strategy | Key Substrate | Key Reagent | Key Intermediate | Reference |
|---|---|---|---|---|
| Intramolecular Sulfenofunctionalization | Hydroxyalkene | Sulfenylating Agent (e.g., N-Thiophtalimide/Lewis Acid) | Thiiranium ion | acs.org |
| Supply-Centered Synthesis | Vinyl acetate | Sulfenyl chloride (from thiol ester + SO₂Cl₂) | Dichlorinated thioester | nih.gov |
Dynamic Kinetic Resolution in Chiral Oxathiolane Synthesis
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral molecules, allowing for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.orgprinceton.edu This is achieved by coupling a fast, reversible racemization of the substrate with a highly enantioselective, irreversible kinetic resolution step. princeton.edumdpi.com
In the synthesis of chiral 1,2-oxathiolanes and their derivatives, DKR is frequently employed using a combination of a biocatalyst and a metal catalyst. mdpi.com Typically, a lipase (B570770), such as lipase PS-C "Amano" II or Candida antarctica lipase B (CALB), is used for the highly selective acylation of one enantiomer of a racemic alcohol or hydroxy sulfoxide. wikipedia.orgmdpi.com Simultaneously, a transition metal complex, often based on ruthenium, serves as a racemization catalyst, continuously interconverting the less reactive enantiomer into the more reactive one. mdpi.commdpi.comnih.gov This chemoenzymatic approach ensures that the substrate pool is not depleted of the desired enantiomer, driving the reaction towards a high yield of a single chiral product. mdpi.com This method has been successfully applied to the synthesis of chiral β-hydroxyalkyl sulfones and various secondary alcohols, which are precursors to chiral sultines and other oxathiolane derivatives. wikipedia.orgcapes.gov.br
| Substrate Type | Resolution Catalyst (Enzyme) | Racemization Catalyst (Metal) | Product Type | Reference |
|---|---|---|---|---|
| Secondary Alcohols | Lipase (e.g., CALB, Pseudomonas cepacia) | Ruthenium Complex | Chiral Esters | mdpi.commdpi.com |
| β-Hydroxyalkyl Sulfones | Lipase | Ruthenium Complex | Chiral O-acetyl Derivatives | capes.gov.br |
| Axially Chiral Biaryl Diols | Lipase | Ruthenium Complex | Chiral Di-esters | nih.gov |
| 5-Hydroxy-2(5H)-furanones | Lipase PS | (mutarotation) | Chiral 5-acetoxy-2(5H)-furanones | ru.nl |
Enzyme-Catalyzed Asymmetric Syntheses
Enzymes, particularly lipases, are highly effective catalysts for the asymmetric synthesis of chiral this compound derivatives due to their high stereoselectivity and ability to function under mild conditions. These biocatalytic methods are central to producing enantiomerically pure intermediates for pharmaceuticals.
A primary application is the kinetic resolution (KR) of racemic alcohols or their esters. Lipases such as Candida antarctica lipase B (CALB) can selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. However, this process is limited to a maximum theoretical yield of 50% for the desired product.
To overcome this limitation, enzymatic catalysis is often integrated into dynamic kinetic resolution (DKR) protocols as described previously. mdpi.com Beyond DKR, multi-enzyme cascade reactions have been developed for the asymmetric synthesis of 1,3-oxathiolane precursors to anti-HIV drugs. researchgate.net For instance, a combination of surfactant-treated Subtilisin Carlsberg and CALB can be used in a one-pot cascade process to control the absolute configuration of the resulting heterocycle with excellent enantiomeric excess (>99%). researchgate.net These enzymatic strategies offer environmentally benign and highly efficient routes to enantiopure oxathiolane building blocks.
| Enzyme | Reaction Type | Substrate | Application | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Kinetic Resolution / DKR | Racemic Alcohols | Synthesis of enantiopure esters | mdpi.commdpi.com |
| Subtilisin Carlsberg (STS) & CALB | Multienzyme Cascade / DKR | Achiral aldehydes and thiols | Asymmetric synthesis of 1,3-oxathiolane precursors | researchgate.net |
| Lipase PS (from Pseudomonas cepacia) | Dynamic Kinetic Resolution | Racemic Alcohols | Synthesis of chiral acetates | wikipedia.org |
Multi-component Reactions for Oxathiolane Derivatization
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. While MCRs for the direct synthesis of the parent this compound ring are not widely reported, they have been developed for the derivatization of the related 1,3-oxathiolane scaffold.
For example, a three-component reaction of an epoxide, nitromethane, and carbon disulfide, catalyzed by triethylamine (B128534) and assisted by microwave irradiation, has been shown to produce 2-nitroalkylidene-1,3-oxathiolane derivatives. dokumen.pub Similarly, isocyanide-based MCRs have been developed to form 1,3-oxathiolane-2-imine derivatives. acs.org Other MCRs have been used to synthesize related sulfur-containing heterocycles, such as 1,4-oxathiane-3-thiones from nitromethane, carbon disulfide, and oxiranes. colab.ws These methods highlight the potential of MCRs to rapidly generate molecular diversity around the oxathiolane core structure in a one-pot procedure. dokumen.pubcolab.ws
| Number of Components | Reactants | Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Three | Epoxide, Nitromethane, Carbon Disulfide | 2-Nitroalkylidene-1,3-oxathiolane | Triethylamine, Microwave | dokumen.pub |
| Three | Nitromethane, Carbon Disulfide, Oxiranes | 1,4-Oxathiane-3-thione | Triethylamine, Microwave, Water | colab.ws |
| Three | Propargylic Carbonates, Isocyanides | (Z)-6-imino-4,6-dihydro-1H-furo[3,4-b]pyrrol-2-amines | Palladium catalyst | acs.org |
| Three | Aryl Ketones, 2-Amino-N-heterocycles, DMSO | 3-Aroylimidazo[1,2-a]-N-heterocycles | Iodine, K₂S₂O₈ | organic-chemistry.org |
Ring Expansion Chemistry of Related Heterocycles for Oxathiolane Derivatives
The synthesis of this compound derivatives can be achieved through the strategic ring expansion of smaller, strained heterocyclic systems. This approach leverages the relief of ring strain as a driving force for the transformation. Among the various precursors, thietanes and their oxidized derivatives have demonstrated utility in constructing the five-membered this compound ring system.
Rearrangement of Thietane (B1214591) Dioxides
A notable pathway to this compound 2-oxides involves the thermal or chemically-induced rearrangement of thietane 1,1-dioxides. Research has shown that substituted thietane dioxides can undergo skeletal rearrangement to yield the corresponding five-membered sultines (cyclic sulfinates).
One of the key findings in this area is the rearrangement of 2,4-diphenylthietane (B15482722) dioxides. acs.orgacs.org When subjected to thermal conditions or treatment with a base, these four-membered rings expand to form 3,5-diphenyl-1,2-oxathiolane 2-oxides. acs.orgacs.org This transformation is believed to proceed through the cleavage of a carbon-sulfur bond, followed by the formation of a new carbon-oxygen bond, effectively inserting an oxygen atom into the ring structure. The stereochemistry of the starting thietane dioxide influences the stereochemical outcome of the resulting this compound 2-oxide.
The table below summarizes the rearrangement of cis- and trans-2,4-diphenylthietane 1,1-dioxide.
| Starting Material | Conditions | Product | Reference |
|---|---|---|---|
| cis-2,4-Diphenylthietane 1,1-dioxide | Pyrolysis or t-Butoxymagnesium bromide | cis-3,5-Diphenyl-1,2-oxathiolane 2-oxide | acs.orgacs.org |
| trans-2,4-Diphenylthietane 1,1-dioxide | Pyrolysis or t-Butoxymagnesium bromide | trans-3,5-Diphenyl-1,2-oxathiolane 2-oxide | acs.orgacs.org |
From Thietan-2-ones
Thietan-2-ones (or β-thiolactones) have also been explored as precursors for this compound derivatives. Specifically, these compounds can be converted into this compound-5-one-2-oxides. tandfonline.com This synthetic route provides access to a different class of oxathiolane derivatives, featuring a carbonyl group at the 5-position and a sulfoxide moiety. The transformation involves oxidation of the sulfur atom within the thietan-2-one ring, which then facilitates the ring expansion process. This methodology expands the range of functionalized 1,2-oxathiolanes that can be synthesized from four-membered heterocyclic precursors. tandfonline.com
Further research into the thermolysis of thiete 1,1-dioxide (a related unsaturated four-membered ring) has also suggested the formation of a sultine, specifically this compound 2-oxide, as a potential intermediate or product, highlighting the general tendency of these strained sulfur-containing rings to undergo expansion to the more stable five-membered sultine structure. cdnsciencepub.com
Reactivity Profiles and Mechanistic Investigations of 1,2 Oxathiolane Systems
Ring-Opening Reactions of 1,2-Oxathiolanes
Ring-opening reactions are a predominant feature of 1,2-oxathiolane chemistry, providing pathways to linear sulfur-containing molecules. These reactions can be initiated by a variety of reagents and conditions, including nucleophiles, acids, and radical initiators.
The this compound ring, especially when activated by the sulfone group in this compound 2,2-dioxide (propane sultone), is susceptible to nucleophilic attack. Strong nucleophiles, such as sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH), readily open the heterocyclic ring. ontosight.ai This reaction is a classic example of nucleophilic substitution, where the nucleophile attacks one of the carbon atoms adjacent to the oxygen, leading to the cleavage of the C-O bond and subsequent ring opening. ontosight.ai
The reaction of this compound 2,2-dioxide with sodium sulfide is a significant transformation that yields various sulfur-containing compounds. ontosight.ai The specific products, which can include thiolates and thiols, are dependent on the precise reaction conditions such as solvent, temperature, and reactant stoichiometry. ontosight.ai For instance, the reaction with sodium hydrosulfide can lead to the formation of sulfided derivatives of the opened ring. ontosight.ai The mechanism involves the nucleophilic attack of the sulfide ion on an electrophilic carbon of the oxathiolane ring. ontosight.aiontosight.ai This reactivity is harnessed in various industrial applications to synthesize organosulfur compounds that serve as intermediates in pharmaceuticals and agricultural chemicals. ontosight.aiontosight.ai
A related reaction involves the regioselective ring opening of epoxides using sodium sulfide as a mild sulfur nucleophile, which results in the formation of bis(β-hydroxyalkyl) sulfides. researchgate.net This highlights the general utility of sulfide nucleophiles in opening strained heterocyclic rings.
| Nucleophile | Substrate | Product Type | Reference |
| Sodium Sulfide (NaSH) | This compound 2,2-dioxide | Thiolates, Thiols, Organosulfur compounds | ontosight.ai |
| Sodium Sulfide (NaSH) & H₂O₂ | This compound 2,2-dioxide | Sulfided and oxidized derivatives | ontosight.ai |
Under acidic conditions, the this compound ring can undergo cleavage. The mechanism is analogous to the acid-catalyzed ring opening of other cyclic ethers like epoxides. libretexts.orglibretexts.org The process is initiated by the protonation of the oxygen atom in the ring, which enhances its leaving group ability. libretexts.orgmasterorganicchemistry.com A nucleophile then attacks one of the ring carbons, leading to the breaking of a carbon-oxygen bond. libretexts.org
In the case of asymmetric 1,2-oxathiolanes, the regioselectivity of the nucleophilic attack is a key consideration. The attack generally occurs at the more substituted carbon atom, a characteristic of an SN1-like mechanism where a partial positive charge develops on this carbon in the transition state. libretexts.org For example, the hydrolysis of this compound 2,2-dioxide (propane sultone) can occur slowly in the presence of water, forming a corrosive sulfonic acid. chemicalbook.comspectrumchemical.com The chemistry of the related six-membered 1,2-oxathiane 2,2-dioxide is also dominated by its tendency to undergo ring-opening upon the addition of nucleophiles. chim.it
| Catalyst | Substrate | Key Mechanistic Step | Product Type | Reference |
| Acid (e.g., H₃O⁺) | This compound | Protonation of ring oxygen | Ring-opened sulfonic acid | libretexts.orglibretexts.orgchemicalbook.com |
| Lewis Acid | Epoxide (analogue) | Coordination to ring oxygen | Ring-opened alcohol/ether | masterorganicchemistry.com |
Radical ring-opening polymerization (rROP) represents a modern and powerful method for synthesizing polymers with heteroatoms in their backbone. mdpi.comnih.govresearchgate.net Cyclic sultones, such as derivatives of this compound 2,2-dioxide, can serve as monomers in these reactions. mdpi.comresearchgate.net This process allows for the creation of degradable vinyl polymers by introducing functional groups into the main polymer chain. mdpi.comnih.gov
The feasibility of rROP for cyclic sulfones has been investigated using both experimental and computational methods, such as Density Functional Theory (DFT). mdpi.comnih.govresearchgate.net Studies have shown that the introduction of a vinyl group or an exomethylene group onto the cyclic sulfone ring is crucial for inducing radical ring-opening polymerization. mdpi.com For example, 2-vinylthiolane-1,1-dioxide (VTDO), a five-membered cyclic vinyl sulfone, has been successfully polymerized using radical initiators like p-toluenesulfonyl halides to yield the corresponding ring-opened polymer. researchgate.net This approach provides a route to aliphatic polysulfones without the direct use of sulfur dioxide. researchgate.net
| Monomer | Polymerization Type | Key Feature | Resulting Polymer | Reference |
| 2-Vinylthiolane-1,1-dioxide (VTDO) | Radical Ring-Opening Polymerization (rROP) | Vinyl group on cyclic sultone | Aliphatic Polysulfone | researchgate.net |
| Cyclic di- and polysulfides (related systems) | Radical Ring-Opening Polymerization (rROP) | Reductively degradable disulfide groups | (Bio)degradable polymers | digitellinc.com |
Electrophilic and Nucleophilic Substitution Reactions on the this compound Ring
Beyond ring-opening, the this compound ring can also undergo substitution reactions, allowing for the introduction of various functional groups onto the carbon framework.
The carbon atoms of the this compound ring can be subjected to halogenation. For instance, the bromination of this compound 2,2-dioxide can be achieved to introduce a bromine atom at the 4-position. One synthetic protocol involves a two-step process: initial treatment of this compound with bromine yields 4-bromo-1,2-oxathiolane, which is then oxidized to the final sulfone derivative.
Alternatively, catalytic methods can be employed to improve efficiency and selectivity. The use of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), facilitates the electrophilic attack of bromine at the C-4 position of this compound 2,2-dioxide, achieving good yields while minimizing the formation of isomeric by-products. The bromine atom in the resulting 4-bromo-1,2-oxathiolane 2,2-dioxide is highly reactive and can participate in subsequent nucleophilic substitution reactions, making it a valuable synthetic intermediate. The study of halogen-induced ring cleavage of related 1,3-oxathiolanes also provides insight into the interaction of halogens with these heterocyclic systems. acs.org
| Reagent | Substrate | Catalyst | Product | Reference |
| Bromine (Br₂) | This compound | None (followed by oxidation) | 4-Bromo-1,2-oxathiolane 2,2-dioxide | |
| Bromine (Br₂) | This compound 2,2-dioxide | Iron(III) chloride (FeCl₃) | 4-Bromo-1,2-oxathiolane 2,2-dioxide |
The reactivity of the this compound system can be significantly influenced by the presence of functional groups on the ring. These substituents can direct further reactions or be the site of chemical transformations themselves. For example, research has been conducted on the bromination of 3,5-diaryl-1,2-oxathiolane 2-oxides (γ-sultines), where the nature of the aryl substituents affects the reaction outcome and provides insights into the reaction mechanism. researchgate.net
The synthesis of functionalized derivatives like 1,2-oxathiolan-4-ol, 2,2-dioxide introduces a hydroxyl group onto the ring. This hydroxyl group can then be used in a variety of subsequent chemical modifications. Similarly, the synthesis of nucleoside analogues based on the 1,3-oxathiolane (B1218472) ring (a related isomer) often involves the strategic introduction and manipulation of functional groups on the heterocyclic sugar mimic to achieve desired biological activity. beilstein-journals.org The ability to functionalize the ring is crucial for its application in fields like medicinal chemistry and materials science.
Oxidation and Reduction Chemistry of the Sulfur Moiety
The sulfur atom in the this compound ring can be readily oxidized to form the corresponding sulfoxides (this compound 2-oxides) and sulfones (this compound 2,2-dioxides). These oxidized derivatives display altered reactivity and are valuable intermediates in organic synthesis. The reduction of these oxidized species back to the parent sulfide is also a key transformation.
The oxidation of 1,2-oxathiolanes to sulfoxides, also known as γ-sultines, can be achieved using a variety of oxidizing agents. cdnsciencepub.com A common method involves the use of meta-chloroperbenzoic acid (m-CPBA). cdnsciencepub.com For instance, the oxidation of this compound with m-CPBA yields this compound 2-oxide. cdnsciencepub.com The reaction of tert-butyl hydroxyalkyl sulfoxides with sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) also provides a route to substituted γ-sultines. cdnsciencepub.com
Further oxidation of the sulfoxide (B87167) or direct oxidation of the this compound leads to the formation of the corresponding sulfone, a γ-sultone. cdnsciencepub.com Hydrogen peroxide (H₂O₂) is a commonly employed oxidant for this transformation, often in the presence of a catalyst. organic-chemistry.org For example, this compound 2-oxide can be oxidized to 1,3-propane sultone (this compound 2,2-dioxide) in high yield. cdnsciencepub.com The direct conversion of sulfides to sulfones can also be accomplished using reagents like potassium permanganate (B83412) supported on manganese dioxide or urea-hydrogen peroxide. organic-chemistry.org The choice of oxidizing agent and reaction conditions allows for the selective formation of either the sulfoxide or the sulfone. organic-chemistry.org For example, tantalum carbide as a catalyst with 30% hydrogen peroxide favors the formation of sulfoxides, while niobium carbide under similar conditions yields sulfones. organic-chemistry.org
A notable synthesis of a substituted this compound 2,2-dioxide involves the reaction of α-methylene-pentanoic acid with sodium bisulfite, which, after neutralization, yields 4-n-propyl-1,2-oxathiolane-5-one-2,2-dioxide. prepchem.com
Table 1: Selected Oxidation Reactions of this compound Systems
| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |
| This compound | meta-Chloroperbenzoic acid (m-CPBA) | This compound 2-oxide | cdnsciencepub.com |
| This compound 2-oxide | meta-Chloroperbenzoic acid (m-CPBA) | 1,3-Propane sultone | cdnsciencepub.com |
| Substituted Sulfides | Hydrogen Peroxide / Tantalum Carbide | Substituted Sulfoxides | organic-chemistry.org |
| Substituted Sulfides | Hydrogen Peroxide / Niobium Carbide | Substituted Sulfones | organic-chemistry.org |
| α-Methylene-pentanoic acid | Sodium Bisulfite | 4-n-Propyl-1,2-oxathiolane-5-one-2,2-dioxide | prepchem.com |
The reduction of this compound 2-oxides (sulfoxides) and 2,2-dioxides (sulfones) back to the corresponding this compound is a less commonly documented transformation but represents a fundamental aspect of their reactivity. These reductions can be accomplished using various reducing agents. For instance, sulfoxides can be reduced to sulfides.
Cycloaddition Reactions Involving this compound Scaffolds
The this compound ring system and its derivatives can participate in cycloaddition reactions, providing access to more complex heterocyclic structures. These reactions leverage the inherent reactivity of the ring and can lead to the formation of both five-membered heterocycles and spirocyclic systems.
1,2-Oxathiolanes can act as precursors in [3+2] cycloaddition reactions to form various five-membered heterocycles. mdpi.com These reactions often involve the generation of a three-atom component (TAC) from the this compound derivative, which then reacts with a 2π component. mdpi.com An example is the reaction of propanethial S-oxide, a naturally occurring unsaturated S-oxide, with nitroalkenes. mdpi.com This reaction leads to the formation of nitro-functionalized 1,2-oxathiolanes. mdpi.com Computational studies, specifically using Molecular Electron Density Theory (MEDT), have shown that these reactions are typically polar, one-step processes. mdpi.com The regioselectivity of the cycloaddition, leading to specific isomers, is governed by local nucleophile/electrophile interactions. mdpi.com
Iron complexes of this compound derivatives have also been shown to participate in [3+2] cycloaddition reactions with sulfur dioxide (SO₂) to yield transition-metal substituted this compound 1-oxides. researchgate.net
Spirocyclic compounds, which contain a central atom connected to two rings, are of significant interest in medicinal chemistry due to their rigid structures. scientia.report this compound derivatives can be utilized in the synthesis of spirocyclic systems. scientia.report For instance, the development of methods for the synthesis of spirocyclic 1,2λ⁶-oxathiolane-2,2,4-triones is an active area of research. scientia.report
Mechanistic Studies of this compound Transformations
Understanding the mechanisms of reactions involving 1,2-oxathiolanes is crucial for controlling their reactivity and designing new synthetic applications. Both experimental and computational methods have been employed to elucidate the pathways of their transformations.
The thermal and photochemical reactivity of 1,2-oxathiolanes has been a subject of investigation. wiley-vch.de For example, the thermal extrusion of sulfur monoxide (SO) from this compound 2-oxides is a known reaction. wiley-vch.de Mechanistic studies often focus on the initial bond cleavage and the nature of the intermediates formed. Ring-opening reactions are a common feature of this compound chemistry, driven by the release of ring strain. These can proceed through various mechanisms, including homolytic or heterolytic cleavage of the S-O or C-S bonds. rsc.org
Computational studies, such as Density Functional Theory (DFT) calculations, have provided valuable insights into the transition states and reaction pathways of this compound transformations. cuny.edu For instance, DFT has been used to predict the preferred transition states in cycloaddition reactions involving 1,2-oxathiole derivatives. researchgate.net These studies help to rationalize observed product distributions and guide the development of new reactions.
A radical-mediated pathway has been confirmed in the formation of a substituted this compound 2,2-dioxide through a radical clock experiment. rsc.org The reaction of 4-penten-1-ol (B13828) with diphenyliodonium (B167342) chloride in the presence of SO₂ gas yielded the cyclized product, 3-benzyl-1,2-oxathiolane 2,2-dioxide, confirming the involvement of a radical intermediate. rsc.org
Elucidation of Reaction Pathways and Intermediates
The reactivity of this compound systems is characterized by several key pathways, including nucleophilic ring-opening, cycloaddition, and reactions involving various intermediates. Mechanistic studies, often supported by computational analysis, have shed light on the transformation of these five-membered heterocyclic compounds.
A predominant reaction pathway for this compound derivatives, particularly this compound 2,2-dioxide, is nucleophilic attack leading to the opening of the heterocyclic ring. ontosight.ai Strong nucleophiles like sodium sulfide (NaSH) readily attack the ring, resulting in the formation of various organosulfur compounds, such as thiolates and thiols. ontosight.airesearchgate.net The specific products formed are dependent on reaction conditions like temperature, solvent, and reactant concentrations. ontosight.ai A similar ring-opening mechanism is observed in the reaction of this compound 2,2-dioxide with 2-butyne-1,4-diol (B31916) under basic conditions. ontosight.ai
The synthesis and modification of the this compound ring often proceed through well-defined intermediates. For instance, the synthesis of 4-bromo-1,2-oxathiolane 2,2-dioxide can be achieved via a two-step process where this compound is first treated with bromine to yield a 4-bromo-1,2-oxathiolane intermediate. This intermediate is subsequently oxidized to the final sulfone derivative. An alternative route involves the ring-opening of 1,3-propane sultone with hydrobromic acid to generate a brominated intermediate, which then undergoes cyclization.
In more complex reactions, oxidized intermediates play a crucial role. The reaction of this compound, 2,2-dioxide with hydrogen peroxide and sodium sulfide is proposed to proceed through an initial oxidation of the oxathiolane ring by the peroxide. ontosight.ai This is followed by a nucleophilic attack of the sulfide on the resulting oxidized intermediate . ontosight.ai
Cycloaddition reactions provide another pathway to form this compound structures. Research has shown that certain iron cyclopentadienyl (B1206354) dicarbonyl complexes can undergo [3+2] cycloaddition reactions with sulfur dioxide (SO₂). researchgate.net This process yields regioisomeric transition-metal substituted This compound 1-oxides (sulfenate esters). researchgate.net
Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the mechanisms of these reactions. These studies help in predicting preferred transition states for cyclization and understanding the stereoselectivity of the reactions. researchgate.net
Table 1: Investigated Reaction Pathways of this compound Derivatives
| Reaction Type | Reactants | Key Intermediates/Products | Reference(s) |
| Nucleophilic Ring-Opening | This compound 2,2-dioxide, Sodium sulfide (NaSH) | Thiolates, Thiols | ontosight.airesearchgate.net |
| Nucleophilic Ring-Opening | This compound 2,2-dioxide, 2-Butyne-1,4-diol, NaOH | Ring-opened sulfone derivatives | ontosight.ai |
| Bromination/Oxidation | This compound, Bromine, Benzoyl peroxide | 4-Bromo-1,2-oxathiolane | |
| Oxidation/Sulfidation | This compound 2,2-dioxide, H₂O₂, NaSH | Oxidized oxathiolane intermediate | ontosight.ai |
| [3+2] Cycloaddition | Iron cyclopentadienyl dicarbonyl complexes, SO₂ | This compound 1-oxides | researchgate.net |
Role of Ring Strain in Reactivity
The reactivity of cyclic compounds is significantly influenced by ring strain, which arises from the deviation of bond angles from their ideal values (angle strain), eclipsing interactions between adjacent bonds (torsional strain), and repulsive interactions between non-bonded atoms (steric strain). wikipedia.orgpressbooks.pub In heterocyclic systems like this compound, ring strain serves as a critical driving force for reactions that can alleviate this inherent instability, most notably through ring-opening reactions. wikipedia.orgrsc.org
Five-membered rings, such as cyclopentane, generally exhibit moderate strain. libretexts.org However, the introduction of heteroatoms (oxygen and sulfur) and a sulfone group in this compound derivatives alters the ring's conformational flexibility and strain energy. Computational studies have explored the potential energy surfaces and conformational properties of this compound, indicating the existence of specific puckered conformations that represent energy minima. acs.org
The propensity of the this compound ring to undergo cleavage upon nucleophilic attack is a direct consequence of the energy gained by relieving the ring strain. ontosight.aimsu.edu This behavior is analogous to other strained heterocycles like epoxides and aziridines, which are known for their high reactivity toward nucleophiles. rsc.orgmsu.edu The energy of the strained ring is higher than that of its corresponding acyclic, ring-opened counterpart, making the ring-opening process thermodynamically favorable. wiley-vch.de
The enthalpy of polymerization, which is a measure of the heat released during the conversion of a cyclic monomer to a linear polymer, can be used as an indicator of ring strain. wiley-vch.de For many cyclic monomers, the driving force for ring-opening polymerization is the relief of this strain. wiley-vch.de The reactivity of this compound 2,2-dioxide in ring-opening reactions, such as its reaction with sodium sulfide, highlights the role of ring strain as a key factor governing its chemical behavior. ontosight.ai The reaction proceeds because the formation of a more stable, strain-free linear product is energetically favored.
Table 2: Factors Contributing to Ring Strain and Its Consequences
| Strain Type | Description | Consequence for this compound | Reference(s) |
| Angle Strain | Deviation of internal bond angles from ideal tetrahedral (109.5°) or other ideal geometries. | Contributes to the overall instability of the five-membered ring. | wikipedia.orglibretexts.org |
| Torsional Strain | Eclipsing interactions between bonds on adjacent atoms. | Influences the preferred puckered conformation of the ring. | pressbooks.pub |
| Transannular Strain | Repulsive interactions between atoms across the ring. | Can become significant depending on ring conformation and substituents. | fiveable.me |
| Overall Consequence | Increased potential energy and reactivity compared to acyclic analogues. | Drives ring-opening reactions when attacked by nucleophiles to form more stable, linear products. | rsc.orgwiley-vch.de |
Advanced Characterization Methodologies for 1,2 Oxathiolane Structures
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in the structural analysis of 1,2-oxathiolane and its derivatives. These techniques provide detailed information on molecular structure, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic compounds like this compound. numberanalytics.comstanford.edu It provides detailed information about the connectivity and stereochemistry of atoms within a molecule. stanford.edu
¹H and ¹³C NMR are primary tools for determining the constitution and configuration of this compound derivatives. stanford.edunih.gov
¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. In this compound derivatives, the protons adjacent to the sulfur and oxygen atoms exhibit characteristic chemical shifts. For instance, in some oxathiolane structures, protons adjacent to the sulfur atom can be deshielded, leading to signals in the range of δ = 4.5–5.5 ppm for SCH₂ groups. The coupling constants (J-values) between adjacent protons are crucial for determining the relative stereochemistry of substituents on the ring. ox.ac.uk
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. bhu.ac.in The chemical shifts of the carbon atoms in the this compound ring are influenced by the electronegativity of the adjacent sulfur and oxygen atoms. Generally, carbon atoms bonded to oxygen appear at a lower field (higher ppm) compared to those bonded to sulfur. For example, in some 1,3-oxathiolane-2-thione derivatives, the C=S carbon appears at a very low field, around 212 ppm. google.com
A combination of ¹H and ¹³C NMR data allows for the complete assignment of the carbon skeleton and the attached protons. stanford.edu
Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted this compound Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C3-H | 3.20 (m) | 35.1 |
| C4-H | 2.10 (m) | 28.7 |
| C5-H | 4.50 (m) | 75.4 |
This table is illustrative. Actual chemical shifts can vary significantly based on the specific substituents and solvent used.
Advanced NMR techniques provide deeper insights into the three-dimensional structure of 1,2-oxathiolanes.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as NOESY and ROESY, are invaluable for determining the spatial proximity of atoms, which is essential for conformational and stereochemical analysis. numberanalytics.combbhegdecollege.com The Nuclear Overhauser Effect is a through-space interaction between nuclei that are close to each other (typically < 5 Å). ucl.ac.uknorthwestern.edu By irradiating a specific proton and observing which other protons show an enhanced signal, one can deduce the relative orientation of substituents on the this compound ring. ucl.ac.ukbeilstein-journals.org For instance, a strong NOE between a substituent and a ring proton can confirm a cis relationship.
Other 2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to establish the connectivity of protons within the ring system. ox.ac.uknumberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra. numberanalytics.comnumberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework, especially in complex derivatives. numberanalytics.comnumberanalytics.comipb.pt
These advanced techniques, often used in combination, are indispensable for the unambiguous structural and stereochemical assignment of novel this compound compounds. numberanalytics.com
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. edinst.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com It is particularly useful for identifying specific functional groups. In this compound derivatives, characteristic IR absorption bands include:
S-O stretching: The S-O bond in the this compound ring gives rise to characteristic stretching vibrations. For the related 1,3-oxathiolanes, these are observed around 1050–1150 cm⁻¹.
C-O stretching: Strong absorptions corresponding to the C-O single bond are typically found in the 1000-1300 cm⁻¹ region.
S=O stretching: In oxidized derivatives like this compound-2,2-dioxide (propane sultone), the symmetric and asymmetric stretching of the S=O bonds in the sultone group results in strong absorption bands. nist.gov
Other functional groups attached to the ring will also show their characteristic absorption frequencies.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. edinst.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. edinst.com This makes it particularly useful for observing symmetric vibrations and bonds involving heavier atoms. For 1,2-oxathiolanes, Raman spectroscopy can provide information on:
S-S bonds: If disulfide derivatives are present.
C-S bonds: Complementing the information from IR.
Table 2: General IR Absorption Regions for Bonds in this compound Derivatives
| Bond | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Intensity |
| S-O | Stretch | 1050 - 1150 | Medium to Strong |
| C-O | Stretch | 1000 - 1300 | Strong |
| S=O (in sultones) | Asymmetric Stretch | 1300 - 1350 | Strong |
| S=O (in sultones) | Symmetric Stretch | 1150 - 1200 | Strong |
| C-H | Stretch | 2850 - 3000 | Medium |
| C-S | Stretch | 600 - 800 | Weak to Medium |
This table provides general ranges. The exact position and intensity of the peaks depend on the specific molecular structure and its environment.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nist.gov
In the mass spectrum of this compound and its derivatives, the molecular ion peak (M⁺) provides the molecular weight of the compound. For example, this compound, 2,2-dioxide has a molecular weight of 122.143 g/mol . nist.govnist.gov The fragmentation of the molecular ion upon electron ionization (EI) can provide clues about the structure. Common fragmentation pathways for cyclic ethers and thioethers often involve the loss of small, stable neutral molecules. For oxathiolanes, characteristic fragmentation may include the loss of sulfur-containing moieties. researchgate.net For instance, a key fragmentation pattern for some oxathiolanes is the loss of SO₂ (m/z 64). Analysis of the isotopic pattern of the molecular ion and its fragments can also confirm the presence and number of sulfur atoms, as sulfur has a characteristic isotope distribution (³⁴S is approximately 4.2% as abundant as ³²S). dtic.mil
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of this compound derivatives in the solid state. This powerful analytical technique provides precise data on bond lengths, bond angles, and torsional angles, which are crucial for establishing the absolute configuration of stereocenters and elucidating the conformational preferences of the five-membered ring.
Research has shown that the this compound ring is not planar and typically adopts puckered conformations to minimize steric and torsional strain. The specific conformation, such as an envelope or half-chair form, is influenced by the nature and position of substituents on the ring. For instance, in certain derivatives, the ring has been observed to adopt half-chair or twist-boat conformations.
In a comparative study of muscarone (B76360) analogues, the X-ray structure of an oxathiolane derivative was determined, revealing the conformation of the ring in its crystalline form. nih.gov Such analyses are critical because the solid-state conformation can be influenced by crystal packing forces. For example, the antiperiplanar arrangement of the side chain in crystalline muscarone iodide was found to be a result of crystallographic packing, whereas calculations predicted a gauche arrangement is preferred. nih.gov
Further studies involving complex molecules incorporating the this compound system, such as steroidal derivatives, have utilized X-ray analysis to define the conformation of the heterocyclic ring and its fusion to the steroid framework. An X-ray study of pregnane (B1235032) derivatives bearing a fused thiazolidine (B150603) ring, an analog of oxathiolane, revealed significant conformational differences in the D and E rings between two independent molecules within the same crystal, highlighting the conformational flexibility of such systems. nih.gov Computational analysis by molecular mechanics methods on a related 2',2'-dimethyloxathiolane derivative also indicated the possibility of multiple stable conformers. nih.gov
The table below summarizes findings from X-ray crystallographic studies on various compounds containing the this compound moiety or its close analogs, detailing the observed molecular conformations.
Table 1: X-ray Crystallographic Data on this compound Derivatives
| Compound/Derivative Class | Key Finding/Observed Conformation | Reference(s) |
|---|---|---|
| This compound Derivatives | Can resolve details such as half-chair or twist-boat conformations. | |
| Muscarone Analogue (Oxathiolane 6) | Ring conformation determined and compared with other derivatives to analyze pharmacological stereoselectivity. | nih.gov |
| Pregnene-[17α,16α-d]-2',2'-dimethyloxathiolane | Conformational energy calculations suggested the existence of two similar conformers. | nih.gov |
Chromatographic and Separation Techniques for Purity and Isomer Separation (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for the analysis of this compound derivatives. These methods are routinely employed to assess the purity of synthesized compounds, monitor reaction progress, and, crucially, to separate complex mixtures of isomers. google.com.na
HPLC is widely used for purity assessment. For example, the stability of 4-bromo-1,2-oxathiolane 2,2-dioxide can be monitored by HPLC to detect and quantify degradation byproducts under various storage conditions. Similarly, the United States Environmental Protection Agency (EPA) has established methods for analyzing volatile organic compounds, including 1,3-propane sultone (this compound 2,2-dioxide), which can involve preconcentration followed by HPLC with ultraviolet detection. iarc.fr
The separation of stereoisomers (enantiomers and diastereomers) is a significant challenge in the synthesis of chiral this compound derivatives, especially those developed as nucleoside analogues. Chiral HPLC is a primary technique for resolving racemic mixtures to isolate enantiomerically pure compounds. nih.govgoogle.com Research on oxaselenolane nucleosides, which are isoelectronic analogs of oxathiolane nucleosides, demonstrated successful separation of enantiomers from a racemic mixture using chiral HPLC. nih.gov This allowed for the determination of the differential biological activities of the individual isomers. nih.gov The separation was achieved on an amylose-based chiral column with 2-propanol as the mobile phase. nih.gov Similar strategies are applicable to this compound nucleosides, where resolution can be effected using stationary phases like cellulose (B213188) triacetate with an alcohol-based mobile phase. google.comgoogle.com
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another valuable technique, particularly for more volatile or thermally stable this compound derivatives. It has been used to analyze for the presence of 1,3-propane sultone in air samples and to monitor the progress of reactions involving the formation of oxathiolane rings. google.com.naiarc.fr
The following table provides examples of chromatographic conditions used for the separation and analysis of this compound structures and their analogs.
Table 2: Chromatographic Separation and Analysis of this compound Derivatives and Analogs
| Compound/Isomers | Chromatographic Method | Stationary Phase (Column) | Mobile Phase | Purpose | Reference(s) |
|---|---|---|---|---|---|
| Enantiomers of Se-ddC and Se-FddC (Oxaselenolane Nucleosides) | Chiral HPLC | Amylose chiral column | 100% 2-Propanol | Separation of enantiomers | nih.gov |
| Enantiomers of (±)-(cis)-4-Amino-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)-(1H)-pyrimidin-2-one | Preparative Chiral HPLC | Cellulose triacetate | Ethanol | Separation of enantiomers | google.com |
| 4-Bromo-1,2-oxathiolane 2,2-dioxide | HPLC | Not specified | Not specified | Monitor degradation and byproducts | |
| 1,3-Propane sultone (this compound 2,2-dioxide) | GC-MS | Not specified | Not specified | Analysis of volatile compounds in air | iarc.fr |
Theoretical and Computational Chemistry Studies on 1,2 Oxathiolane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 1,2-oxathiolane. These methods solve the electronic Schrödinger equation to predict a wide range of molecular properties from first principles. wikipedia.org
Density Functional Theory (DFT) has become a principal method for studying the electronic structure and reactivity of heterocyclic systems. By approximating the electron density, DFT calculations can predict molecular properties and rationalize experimental observations. For derivatives of this compound, such as 4-amino-1,2-oxathiole-2,2-dioxide, theoretical studies using DFT have been employed to understand differences in chemical reactivity. csic.es These studies analyze electronic and geometrical features to justify experimental outcomes. csic.es For instance, the frontier molecular orbitals, like the Lowest Unoccupied Molecular Orbital (LUMO), can indicate the most favorable sites for nucleophilic attack. csic.es
DFT calculations are also instrumental in mechanistic studies, helping to map out reaction pathways and understand transition states. rsc.org In studies of related oxathiolane systems, DFT has been used to unveil the mechanistic course of complex transformations, such as tandem 1,5-hydride shifts and cyclizations. nih.gov These computational models can evaluate the kinetics and thermodynamics of competing reaction channels, often showing excellent agreement with experimental results. nih.gov Furthermore, DFT can be used to model transition states and compare activation parameters with experimental data to elucidate reaction mechanisms, such as distinguishing between S_N1 and S_N2 pathways in nucleophilic substitutions of substituted oxathiolanes. While specific DFT studies on the electronic structure of the parent this compound are not extensively detailed in the surveyed literature, the application of DFT to its derivatives demonstrates the method's power in predicting reactivity. csic.esnih.gov
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. wikipedia.org These methods are crucial for obtaining accurate molecular properties. For this compound, Møller-Plesset perturbation theory (MP2), an ab initio method, has been used with the aug-cc-pVTZ basis set to investigate its fundamental conformational properties. researchgate.net Such calculations are vital for identifying local and global minima on the potential energy surface along the pseudorotation path of the five-membered ring. researchgate.net
Previous computational studies have focused on the potential energy terms and symmetry of this compound alongside related molecules like 1,2-dioxolane. nih.govacs.org Ab initio calculations can also provide the necessary parameters for simplified models of ring puckering, which are applicable to classes of five-membered heterocyclic rings like this compound. acs.org
Mechanistic Modeling and Transition State Analysis
Understanding the reaction mechanisms of this compound and its derivatives relies heavily on computational modeling. Theoretical studies can rationalize differences in reactivity and predict the course of chemical transformations. csic.es For example, a computational study on the reactions of 4-amino-1,2-oxathiole-2,2-dioxide systems was conducted to explain why the dramatic differences in reactivity toward nucleophiles could not be explained by frontier orbitals alone. csic.es
Transition state analysis is a key component of this modeling. By calculating the structures and energies of transition states, chemists can understand the feasibility and pathways of reactions. rsc.org For derivatives of the related 1,3-oxathiolane (B1218472), a computational DFT study successfully unveiled the mechanistic course of a tandem process, identifying a transient o-azaxylylene intermediate and a subsequent single-step conversion to the final products. nih.gov The calculations also showed that an alternative 6π electrocyclization could not compete kinetically or thermodynamically with the observed reaction channel. nih.gov These examples highlight the capability of computational modeling to provide deep mechanistic insights that are often inaccessible through experimental means alone.
Conformational Analysis and Investigation of Ring Strain Effects
The five-membered ring of this compound is not planar and exists in a variety of puckered conformations. acs.org The study of these conformations is a central theme in its computational analysis. The flexibility of the ring leads to a complex potential energy surface with multiple minima corresponding to different conformers. researchgate.net The five-membered ring has been described as existing in puckered forms, such as the envelope (C_s symmetry) and half-chair (C_2 symmetry), with the puckering moving about the ring in a process known as pseudorotation. acs.org
High-level ab initio calculations (MP2/aug-cc-pVTZ) have been performed to identify the local and global energy minima along the pseudorotation path of this compound. researchgate.net These studies reveal a significant degree of conformational heterogeneity. researchgate.net The substitution of an oxygen atom in 1,2-dioxolane with a sulfur atom to form this compound leads to an increased density of states in the low-energy region, indicating a more complex vibrational landscape. nih.gov Ring strain, which results from a combination of angle strain and torsional strain, is a key factor governing the reactivity of cyclic compounds. wikipedia.org The inherent strain in the five-membered oxathiolane ring influences its chemical behavior, particularly in ring-opening reactions. msu.edu
| Computational Method | Key Findings | Reference |
|---|---|---|
| MP2/aug-cc-pVTZ | Identified local and global minima on the potential energy surface along the pseudorotation path, revealing significant conformational heterogeneity. | researchgate.net |
| Ab Initio / DFT | Investigated pseudorotational motions and potential energy terms. Substitution of O with S (vs. 1,2-dioxolane) increases the density of vibrational eigenstates. | nih.govacs.org |
| General Analysis | Five-membered rings like this compound exist in puckered envelope (C_s) or half-chair (C_2) conformations to relieve ring strain. | acs.org |
Prediction of Spectroscopic Parameters
Computational chemistry is increasingly used to predict spectroscopic parameters, most notably NMR chemical shifts, which are essential for structure elucidation. nih.gov While experimental NMR is the gold standard, computational prediction can aid in assigning signals and identifying unknown compounds. nih.govschrodinger.com
Quantum mechanical calculations using DFT have become a popular method for predicting chemical shifts with reasonable accuracy, often achieving root mean square errors (RMSEs) of 0.2–0.4 ppm for ¹H shifts. nih.gov More recently, machine learning (ML) methods, particularly graph neural networks trained on large experimental datasets, have shown remarkable performance, with mean absolute errors (MAE) for ¹H chemical shifts reported to be less than 0.10 ppm in some cases. nih.gov These advanced methods can be applied to predict the NMR spectra of this compound and its derivatives, providing a powerful tool for structural confirmation.
| Method | Predicted Parameters | Typical Accuracy (¹H MAE) | Reference |
|---|---|---|---|
| Quantum Mechanics (DFT) | Chemical Shifts (¹H, ¹³C), Coupling Constants | ~0.2-0.4 ppm | nih.gov |
| Machine Learning (GNN) | Chemical Shifts (¹H, ¹³C) | <0.10 to ~0.28 ppm | nih.govarxiv.org |
| HOSE Codes | Chemical Shifts (¹H, ¹³C) | ~0.2-0.3 ppm | nih.gov |
Applications of 1,2 Oxathiolane and Its Derivatives in Chemical Science and Engineering
Role as Synthetic Intermediates in Organic Synthesis
The strained ring system of 1,2-oxathiolane derivatives, especially this compound 2,2-dioxide (commonly known as 1,3-propane sultone), makes them valuable intermediates in organic synthesis. They are effective alkylating agents, specifically for introducing the 3-sulfonate-propyl group onto nucleophilic substrates.
While the isomeric 1,3-oxathiolane (B1218472) ring is a well-known component of several antiviral nucleoside analogues, the this compound derivative, 1,3-propane sultone, functions as a critical building block for modifying existing heterocyclic systems. Its primary role is to functionalize molecules, including heterocycles, to enhance properties such as hydrophilicity. chemicalbook.com The reaction involves the nucleophilic attack on the carbon atom of the sultone, leading to ring-opening and the covalent attachment of a propylsulfonate chain. This functionalization is applied to dyes and other complex organic molecules to improve their solubility in aqueous media. chemicalbook.comchemicalbook.com
This compound 2,2-dioxide is an exemplary precursor for a variety of specialized organosulfur compounds. It is regarded as an excellent and highly efficient sulfonating agent that can react with numerous compounds under mild conditions to precisely introduce sulfonic acid groups. njchm.com This reactivity allows for the synthesis of a range of materials with tailored properties. For instance, it is a key intermediate used to introduce the sulfopropyl group into molecules to confer anionic character and water solubility. chemicalbook.com This has led to its widespread use in the production of detergents, lathering agents, bacteriostats, and various classes of surfactants, including amphoteric and Gemini surfactants. njchm.com
| Precursor Compound | Reactant Type | Resulting Specialized Organosulfur Compound | Key Property Conferred |
| This compound 2,2-dioxide | Alcohols, Amines | Surfactants, Detergents | Water solubility, Anionic character |
| This compound 2,2-dioxide | Nucleophilic Dyes | Solubilized Dyes | Enhanced hydrophilicity |
| This compound 2,2-dioxide | Various Nucleophiles | Bacteriostats | Antimicrobial properties |
Utility in Agricultural Chemistry Development
The application of this compound derivatives extends into the field of agricultural chemistry, where they serve as intermediates and are investigated for their biological activities.
This compound 2,2-dioxide is utilized as a foundational building block in the synthesis of agrochemicals. pengnuochemical.com Its function as a sulfopropylating agent allows for the chemical modification of larger, more complex molecules, which can be developed into active ingredients for agricultural products. While specific structures of resulting pesticides are not widely detailed, its role as a versatile synthetic precursor in the agrochemical industry is established. pengnuochemical.com
Derivatives and applications of this compound have been explored in agricultural contexts related to animal health. Specifically, 1,3-propane sultone has been used as an antibacterial synergist. njchm.com It can be combined with sulfa drugs to enhance their antibacterial effect in treating poultry coccidiosis, an intestinal parasitic infection, and other bacterial infections in poultry. njchm.com This application demonstrates its utility in investigations aimed at developing agents to combat microbial and parasitic issues within agriculture.
Contributions to Materials Science and Polymer Chemistry
In materials science and polymer chemistry, this compound 2,2-dioxide is a key reagent for modifying surfaces and polymers to achieve desired functional properties. Its ability to introduce the highly polar sulfonate group is central to these applications.
The compound is used to functionalize polymers to improve hydrophilicity and create materials with specific ion-exchange capabilities. chemicalbook.com Research has shown that polymers such as cellulose (B213188), cellulose acetate (B1210297), and polyacrylonitrile (B21495) can be chemically modified with 1,3-propane sultone. utwente.nl This process introduces strongly anionic sulfonate groups into the polymer matrix, a method used for synthesizing cation-exchange membranes. utwente.nl
| Field of Application | Specific Use of this compound 2,2-dioxide | Resulting Material/Product |
| Polymer Chemistry | Modification of cellulose and polyacrylonitrile | Cation-exchange membranes |
| Energy Storage | Electrolyte additive | High-performance lithium-ion batteries |
| Textiles & Inks | Synthesis of dyes and brighteners | Sensitizing dyes, Inks |
| Surface Treatment | Starting material for plating intermediates | Electroplating solutions |
| Industrial Materials | Synthesis of surfactants | Cosmetics, Lubricants |
Monomers for Polymer Synthesis (e.g., Polysulfones from Sultones)
Derivatives of this compound, especially sultones, are valuable precursors for creating functional monomers used in the synthesis of specialized polymers. Rather than typically forming the main polymer backbone through ring-opening, sultones are often used to introduce sulfonate groups into a monomer, which is then polymerized to yield a polysulfonate or a polymer with zwitterionic side chains. nih.govgoogle.com
One prominent strategy involves the synthesis of zwitterionic monomers. For example, 4-vinylbenzyl sultone can be used as a precursor to ammonium (B1175870) sulfonate zwitterionic monomers. nih.govmdpi.com In this process, a tertiary amine performs a nucleophilic ring-opening of the sultone, creating a monomer that contains both a positive quaternary ammonium charge and a negative sulfonate charge, along with a polymerizable vinyl group. These "inverted sulfobetaine" monomers can then undergo controlled free-radical polymerization to produce well-defined zwitterionic polymers. nih.gov The properties of the resulting polymers, such as solubility and interfacial activity, can be tuned by selecting different tertiary amines for the initial ring-opening reaction. nih.gov
Another approach involves the synthesis of perhalogenated sultone-derived monomers. google.com These monomers can be polymerized to create materials with ion-conductive properties, suitable for applications such as ion-exchange membranes. google.com The research in this area highlights the versatility of the sultone functional group in designing monomers for polymers with specific, high-performance characteristics.
| Monomer Precursor | Monomer Type | Resulting Polymer Type | Key Application |
| 4-Vinylbenzyl Sultone | Ammonium Sulfonate Zwitterion | "Inverted Sulfobetaine" Polymer | Antifouling Coatings, Surfactants |
| Perhalogenated Sultone | Perhalogenated Sulfonate | Ion-Conductive Polymer | Ion-Exchange Membranes |
| N,N-dimethylaminophenylmethacrylamide + Propane Sultone | Sulfobetaine (B10348) Methacrylamide | Polybetaine | Textile Dyeing, Emulsion Stabilization |
Components in Functional Materials (e.g., Additives for Electrolysis, Battery Components)
One of the most significant industrial applications of this compound derivatives is the use of 1,3-propane sultone (PS), the 2,2-dioxide derivative, as an electrolyte additive in lithium-ion batteries (LIBs). nih.govrsc.org Small amounts of PS added to the electrolyte solution dramatically improve battery performance, longevity, and safety. nih.govhopaxfc.com
The primary role of PS is to facilitate the formation of a stable and effective solid electrolyte interphase (SEI) on the surface of the anode (typically graphite) during the initial charging cycles. nih.govacs.org Theoretical and experimental studies show that PS is reduced at the anode surface at a higher potential than the main electrolyte solvents, such as ethylene (B1197577) carbonate (EC) or propylene (B89431) carbonate (PC). rsc.orgrsc.orgnih.gov This preferential reduction leads to the ring-opening of the sultone and the formation of lithium alkylsulfonate species (RSO₃Li) and Li₂SO₃. rsc.orgacs.org These sulfur-containing compounds are key components of the SEI.
This PS-derived SEI layer possesses several advantageous properties:
Ionic Conductivity and Electronic Insulation : It allows for the efficient transport of Li⁺ ions while preventing the passage of electrons, which inhibits further electrolyte decomposition. nih.gov
Solvent Co-intercalation Prevention : It forms a robust barrier that physically blocks solvent molecules from intercalating into the graphite (B72142) layers, a process that can cause structural damage (exfoliation) and rapid capacity loss. rsc.org
Reduced Gas Generation : By suppressing the continuous reduction of the bulk electrolyte, PS significantly decreases the production of gases like ethene, which can cause cell swelling and create safety hazards. nih.govacs.org
| Performance Metric | Effect of 1,3-Propane Sultone (PS) Addition | Mechanism |
| Cycle Life | Increased | Formation of a stable, passivating SEI layer that prevents continuous electrolyte degradation. nih.govmeisenbaochem.com |
| Coulombic Efficiency | Improved | The SEI layer is ionically conductive but electronically insulating, minimizing irreversible capacity loss. nih.gov |
| Safety | Enhanced | Suppresses gas generation (e.g., ethene) and reduces the risk of cell swelling and thermal runaway. nih.govacs.org |
| Anode Integrity | Protected | Prevents exfoliation of graphite anodes by blocking solvent co-intercalation. rsc.org |
Polymer Modification and Surface Functionalization
The high reactivity of the sultone ring allows for its use in post-polymerization modification to introduce sulfonate groups onto existing polymer backbones. utwente.nlutwente.nl This process imparts new functionalities, such as ion-exchange capabilities or zwitterionic character, to commodity polymers. The ring-opening reaction can be initiated by nucleophilic groups present on the polymer, such as hydroxyls, amines, or thioamides. utwente.nl
Examples of polymer modification using 1,3-propane sultone include:
Cellulose and Cellulose Acetate : The hydroxyl groups on these polymers can directly react with 1,3-propane sultone to introduce strongly anionic sulfopropyl groups, converting them into materials suitable for cation-exchange membranes. utwente.nlutwente.nl
Polyacrylonitrile : The nitrile groups can first be converted to reactive thioamide groups, which then readily react with the sultone. utwente.nl
Chitosan (B1678972) : The primary amine groups on chitosan can be N-sulfopropylated with 1,3-propane sultone, converting the cationic polymer into a polyampholyte with both positive and negative charges. rsc.org
Tertiary Amine Polymers : Polymers like poly[2-(dimethylamino)ethyl methacrylate] (pDMAEMA) are commonly modified by reaction with sultones to create poly(sulfobetaine)s, a class of zwitterionic polymers known for their unique solution properties. rsc.org
In surface functionalization, this chemistry is leveraged to create zwitterionic surfaces with excellent resistance to nonspecific protein adsorption and biofouling. acs.orgacs.org Surfaces containing tertiary amine groups can be "zwitterated" by exposure to a sultone solution. The surface-tethered amines open the sultone ring, forming a dense layer of sulfobetaine groups. acs.org This creates a tightly bound hydration layer that acts as a physical and energetic barrier to prevent the adsorption of proteins, bacteria, and other biological entities. acs.org
Applications in Chemical Biology Research (as Probes or Intermediates)
In the realm of chemical biology, this compound derivatives serve both as reactive probes for studying biological macromolecules and as crucial building blocks for the synthesis of complex, biologically active compounds.
Use in Enzyme Mechanism Studies
Sultones, such as 1,3-propane sultone, are potent electrophilic alkylating agents that can react with nucleophilic residues in biomolecules like proteins and DNA. nih.govchemicalbook.com This reactivity allows them to be used as probes in studying enzyme mechanisms. They can act as irreversible inhibitors by forming a covalent bond with a critical amino acid residue (e.g., cysteine, histidine, or serine) within an enzyme's active site. uobasrah.edu.iq
By covalently modifying the active site, the sultone can permanently inactivate the enzyme. Subsequent analysis, for instance through peptide mapping and mass spectrometry, can identify the specific amino acid that was modified. This information is invaluable for elucidating the structure of the active site and identifying residues that are essential for catalysis. uobasrah.edu.iq Furthermore, novel sultone derivatives have been synthesized and shown to act as specific inhibitors for particular enzymes, such as the DNA-repair enzyme tyrosyl-DNA phosphodiesterase 1 (Tdp1), highlighting their utility in developing targeted enzyme probes. mdpi.com
Precursors for Biologically Active Compounds (excluding direct biological activity of the oxathiolane itself)
A highly significant application of the this compound framework is its use as a key synthetic intermediate in the production of important antiviral drugs. nih.govacs.org Specifically, a chiral 1,3-oxathiolane derivative is the central precursor for synthesizing the nucleoside reverse transcriptase inhibitors Lamivudine (B182088) (3TC) and Emtricitabine (FTC), which are cornerstone medications in HIV therapy. nih.govresearchgate.net
The manufacturing process involves the synthesis of an optically pure 5-hydroxy or 5-acetoxy oxathiolane intermediate. nih.govresearchgate.net This key intermediate, which contains the correct stereochemistry, is then coupled with a silylated nucleobase (cytosine for Lamivudine, or 5-fluorocytosine (B48100) for Emtricitabine) in a crucial N-glycosylation step. researchgate.netresearchgate.net This reaction forms the critical bond between the sugar-like oxathiolane ring and the nucleobase, leading to the final drug structure. The development of efficient, stereoselective routes to this oxathiolane intermediate has been a major focus of process chemistry research, aiming to make these life-saving medicines more accessible. nih.govnih.govsemanticscholar.org The success of this synthetic strategy underscores the value of the oxathiolane ring as a versatile precursor for complex, biologically active molecules. nih.govresearchgate.net
| 1,3-Oxathiolane Precursor | Coupled Nucleobase | Final Biologically Active Compound | Therapeutic Use |
| (2R,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate | Cytosine | Lamivudine (3TC) | Antiviral (HIV, HBV) |
| (2R,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate | 5-Fluorocytosine | Emtricitabine (FTC) | Antiviral (HIV) |
Future Research Directions and Emerging Trends in 1,2 Oxathiolane Chemistry
Development of Sustainable and Green Synthetic Methodologies
A significant trend in modern chemistry is the development of synthetic pathways that are both environmentally benign and economically viable. For 1,2-oxathiolane and its derivatives, research is moving towards "supply-centered synthesis," an approach that prioritizes the use of low-cost, widely available starting materials. acs.orgnih.govacs.org This strategy involves designing synthetic routes that can utilize fundamental chemical feedstocks. nih.gov For instance, a novel route to an oxathiolane intermediate, crucial for certain antiviral drugs, was developed using chloroacetic acid, sodium thiosulfate, and vinyl acetate (B1210297)—all high-volume industrial chemicals. nih.gov This approach not only reduces costs but also builds on a secure and robust supply chain. nih.gov
Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity
Catalysis is at the heart of advancing this compound chemistry, with a focus on discovering new catalysts that offer superior efficiency, regioselectivity, and stereoselectivity. While traditional acid catalysts have been used, the trend is toward more sophisticated systems. kyoto-u.ac.jp Transition-metal catalysts are being explored for novel transformations. For instance, cyclopentadienyl (B1206354) iron dicarbonyl complexes have been shown to participate in [3+2] cycloaddition reactions with sulfur dioxide (SO2) to produce transition-metal substituted this compound 1-oxides. researchgate.net
Rhodium catalysts, such as Rh2(OAc)4, have been employed to mediate the reaction of 1,3-diheteracycloalkanes with diazo compounds. lookchemmall.com In the case of 2-phenyl-1,3-oxathiolane, methoxycarbonylcarbene, generated from methyl diazoacetate, inserts regioselectively into the C(2)–S bond, demonstrating the potential for precise modification of the oxathiolane ring system. lookchemmall.com The development of domino transformations, where multiple bond-forming events occur in a single step, is also a promising direction. A catalytic methodology involving terminal alkynes, elemental sulfur, and three-membered heterocycles like oxiranes has been developed for the synthesis of related oxathiolane derivatives. researchgate.net
Future work will likely focus on designing catalysts for asymmetric synthesis to produce enantiopure this compound derivatives, which are crucial for pharmaceutical applications. The development of reusable, heterogeneous catalysts is also a key goal to improve the sustainability and cost-effectiveness of these transformations.
| Catalytic System | Transformation | Key Features | Reference(s) |
| Mild Acids (e.g., Acetic Acid, Benzoic Acid) | Transesterification to form 2-ethoxy-1,3-oxathiolane | Satisfactory for specific transesterification reactions. | kyoto-u.ac.jp |
| Cyclopentadienyl Iron Dicarbonyl Complexes | [3+2] Cycloaddition with SO2 | Forms regioisomeric this compound 1-oxides. | researchgate.net |
| Rhodium(II) Acetate (Rh2(OAc)4) | Carbene insertion into C-S bond | Regioselective insertion of methoxycarbonylcarbene into 2-phenyl-1,3-oxathiolane. | lookchemmall.com |
| Copper Catalysts | Domino reaction with alkynes and sulfur | Forms oxathiolane derivatives from terminal alkynes, elemental sulfur, and oxiranes. | researchgate.net |
Integration into Advanced Functional Materials and Nanotechnology
The unique structural and chemical properties of the this compound ring make it an attractive building block for advanced functional materials and nanotechnology. ontosight.ai The presence of both sulfur and oxygen atoms, particularly in the oxidized sulfone form (this compound 2,2-dioxide), imparts specific polarity, stability, and reactivity that can be harnessed. ontosight.ai Research is trending towards incorporating these heterocycles into polymers and coatings to develop materials with tailored properties. ontosight.ai
In the realm of nanotechnology, which deals with materials at the 1 to 100-nanometer scale, this compound derivatives are being considered as precursors for new nanomaterials. ontosight.aiwikipedia.org These materials could find use in electronics, energy, and biomedical applications. ontosight.ailkouniv.ac.in For example, the ability of the oxathiolane moiety to interact with metal ions or other molecules makes it a candidate for designing specialized sensors or drug delivery vehicles. nih.gov The synthesis of polymers and nanomaterials often involves the precise assembly of molecular components, and the versatile chemistry of 1,2-oxathiolanes allows them to be functionalized and integrated into larger, more complex architectures. ontosight.ai Future research is expected to yield novel polymers with unique thermal or optical properties and nanoparticles functionalized with this compound derivatives for targeted applications. ontosight.aichemscene.com
Interdisciplinary Studies with Focus on Chemical Transformations and Mechanisms
Understanding the fundamental reactivity and physical behavior of the this compound ring requires an interdisciplinary approach that combines synthetic chemistry with physical and computational methods. A key area of investigation is the mechanism of the ring's chemical transformations. For example, the reaction of this compound 2,2-dioxide with nucleophiles like sodium sulfide (B99878) (NaSH) involves a ring-opening reaction, which is a common and important transformation in heterocyclic chemistry. ontosight.aiontosight.ai Detailed mechanistic studies, combining experimental kinetics with computational modeling, are essential to fully elucidate these pathways.
High-level computational studies are providing unprecedented insight into the molecule's dynamic behavior. Research has focused on the interplay of rotational and pseudorotational motions in the flexible five-membered ring of this compound. acs.org These studies help explain the molecule's conformational preferences and energy landscape, which are crucial for understanding its reactivity. acs.org Similarly, mechanistic investigations into the formation of the ring, such as through [3+2] cycloaddition reactions, are an active area of research. researchgate.net Future trends will see a greater fusion of experimental techniques (like advanced spectroscopy and crystallography) with theoretical calculations to create a complete picture of reaction mechanisms, transition states, and the intrinsic properties of this compound and its derivatives.
Computational Design and Predictive Modeling for New Oxathiolane Derivatives
The use of computational tools is rapidly transforming the process of chemical discovery, and this compound research is no exception. Predictive modeling is an emerging trend that aims to design new derivatives with specific, desired properties before they are ever synthesized in a lab. This in silico approach can significantly accelerate research and reduce the cost and waste associated with trial-and-error experimentation.
Computational methods are being used to predict a wide range of molecular information, from thermodynamic and physico-chemical properties to quantum-related data and molecular descriptors. epa.gov Databases and online platforms are becoming available that allow for the prediction of properties based on molecular structure. epa.gov Furthermore, sophisticated computational studies can model the precise three-dimensional structure and conformational energies of the this compound ring system. acs.org
A particularly exciting frontier is the application of machine learning (ML) and transfer learning to predict material properties. arxiv.orgchemrxiv.org These data-driven models can be trained on existing chemical data to learn structure-property relationships. arxiv.org In the future, such models could be applied to a library of virtual this compound derivatives to screen for candidates with optimal characteristics for a given application, be it in medicine or materials science. ontosight.aiarxiv.org This predictive power will guide synthetic chemists to focus on the most promising molecules, making the discovery process more efficient and targeted.
| Computational Method | Application in this compound Research | Predicted Properties/Insights | Reference(s) |
| Quantum Chemistry (e.g., DFT) | Conformational Analysis | Potential energy surfaces, rotational constants, vibrational frequencies, optimized geometries. | acs.org |
| Molecular Dynamics (MD) | Simulation of dynamic behavior | Simulating interactions with other molecules (e.g., solvents, biological targets). | arxiv.org |
| Machine Learning (ML) / Transfer Learning | Property Prediction | Prediction of thermal, mechanical, and electronic properties for new derivatives and polymers. | arxiv.orgchemrxiv.orgarxiv.org |
| Database & Predictive Platforms (e.g., MOL-Instincts) | Data-driven property estimation | Thermodynamic properties, molecular descriptors, drug-related properties. | epa.gov |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 1,2-Oxathiolane derivatives, and how can their purity be validated?
- Methodological Answer : this compound derivatives, such as the S-oxidized this compound system, can be synthesized via chlorination of 1,3-thiol precursors. The intermediate 3-hydroxy thiol chloride (275) is critical for forming 1,2-oxathiolan-2-oxide [272]. Post-synthesis, purity validation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR data in Table 11.8) and X-ray crystallography for geometric confirmation (Figure 11.2). For known compounds, cross-referencing with literature spectra is essential, while new compounds require elemental analysis and chromatographic purity checks (e.g., HPLC) .
Q. What safety protocols are critical when handling this compound, 2,2-Dioxide in laboratory settings?
- Methodological Answer :
- Containment : Use closed systems with local exhaust ventilation to minimize airborne exposure. Label containers clearly and train personnel on OSHA Hazard Communication Standards .
- PPE : Wear nitrile or neoprene gloves, Tyvek® coveralls, and indirect-vent goggles. For concentrations >0.5 mg/m³, use NIOSH-approved respirators with organic vapor cartridges .
- Emergency Response : In case of spills, evacuate the area, eliminate ignition sources, and absorb liquids with dry sand or non-combustible materials. Collect solids using HEPA-filter vacuums. Decontaminate surfaces with water and dispose of waste via EPA/DEP-approved methods .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Analysis : Utilize H NMR (Table 11.8) to confirm ring substituents and oxidation states. X-ray diffraction (Figure 11.2) provides crystallographic data for geometric validation .
- Physicochemical Properties : Determine molecular weight (122.143 g/mol via mass spectrometry), density (1.414 g/cm³), and solubility profiles in polar solvents. Monitor thermal stability via differential scanning calorimetry (DSC) to assess decomposition risks .
Advanced Research Questions
Q. What evidence supports the carcinogenic potential of this compound, 2,2-Dioxide, and how should this influence experimental design?
- Methodological Answer :
- Carcinogenicity Data : The compound is classified as a Group 2B (possible human carcinogen) by IARC, with animal studies showing leukemia and mammary gland tumors. NIOSH recommends limiting exposure to the "lowest feasible concentration" due to mutagenic and transplacental effects .
- Experimental Mitigation : Design studies in fume hoods with real-time air monitoring (e.g., photoionization detectors). Prioritize in vitro assays (e.g., Ames test) to minimize in vivo exposure. Document all handling in institutional biosafety committees (IBC) records .
Q. How do conflicting data on this compound’s reactivity with reducing agents impact synthetic applications?
- Methodological Answer :
- Reactivity Contradictions : this compound reacts with Li, Na, or Al hydrides to produce toxic HS gas, complicating reduction steps. However, controlled reactions with anhydrous conditions yield sulfonic acid derivatives (e.g., 3-propane sulfonic acid).
- Resolution Strategy : Use computational modeling (DFT) to predict reaction pathways and optimize stoichiometry. Validate intermediates via FT-IR for S=O bond stability (≈1150 cm⁻¹) and GC-MS for byproduct identification .
Q. What advanced spectroscopic techniques resolve ambiguities in the stereochemistry of this compound derivatives?
- Methodological Answer :
- Chiral Analysis : Employ circular dichroism (CD) or vibrational CD (VCD) to distinguish enantiomers. For diastereomers, use C NMR coupling constants () and NOESY for spatial proximity analysis.
- Case Study : The (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid ester’s antiviral activity correlates with its stereochemistry, validated by chiral HPLC and molecular docking studies .
Contradictions and Limitations in Existing Data
- Carcinogenicity vs. Utility : While IARC highlights carcinogenic risks, this compound remains critical in synthesizing ion-exchange resins and antiviral agents. Researchers must balance hazard controls (e.g., ALARA principles) with scientific objectives .
- Structural Stability : Discrepancies in thermal decomposition thresholds (reported between 120–150°C) suggest batch-dependent impurities. Thermogravimetric analysis (TGA) under inert atmospheres is recommended for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
